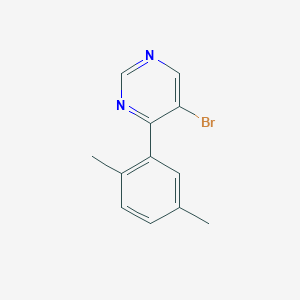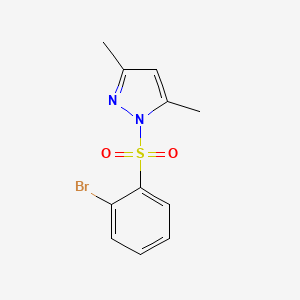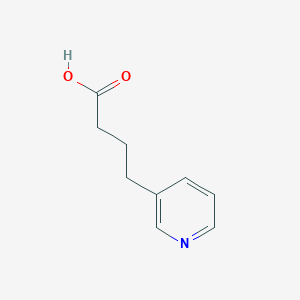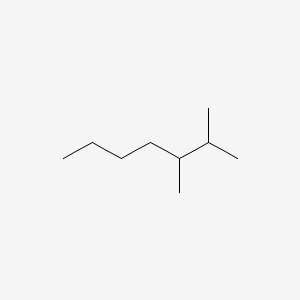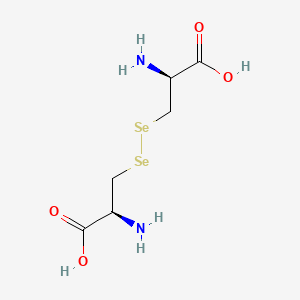
3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocyclic base, which is known for its potential in pharmacological applications due to the presence of biologically active groups. The 1,2,4-triazole derivatives are recognized for their antimicrobial and antifungal properties while maintaining low toxicity levels. The addition of a 2-bromophenyl group to the triazole ring could potentially enhance these biological activities, as suggested by the structure-activity relationship studies .
Synthesis Analysis
The synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole and related compounds involves starting from various acids or thiol precursors. For instance, 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole was prepared from p-anisic acid, which was then used to synthesize N-bridged heterocycles . Another approach for synthesizing related triazole compounds includes the alkylation of a starting thiol with halogenalkanes or the addition of hydrochloric acid in an alcoholic medium, followed by heating in a microwave synthesis system . These methods demonstrate the versatility and adaptability of synthetic routes for triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and understand the molecular geometry, vibrational frequencies, and electronic properties of these compounds . For example, the molecular geometry and vibrational frequencies of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were calculated using DFT and showed good agreement with experimental values .
Chemical Reactions Analysis
The reactivity of triazole derivatives can be explored through various chemical reactions. For instance, oligocyclic derivatives from the partial bromination of 2-methyl-5-phenyl-1,2,4,3-triazaphosphole were studied, revealing the formation of compounds with different ring systems connected by PN bonds . These reactions highlight the potential of triazole derivatives to undergo transformations leading to new structures with possible enhanced biological activities.
Physical and Chemical Properties Analysis
Triazole derivatives exhibit a range of physical and chemical properties that are crucial for their biological activities. For example, the nonlinear optical properties of certain triazole compounds have been predicted to be greater than those of urea, indicating potential applications in optical technologies . The antimicrobial and antifungal activities of these compounds are often evaluated using serial dilution methods, with some derivatives showing significant effects against various pathogens . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potentials, are analyzed to understand the reactivity and interaction of these molecules with biological targets .
Mécanisme D'action
Orientations Futures
The future directions for research on “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” could include further investigation into its synthesis, properties, and potential applications. Given the interest in boron-containing compounds in medicinal chemistry, it could be worthwhile to explore its potential as a pharmaceutical .
Propriétés
IUPAC Name |
3-(2-bromophenyl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVSYSSOZDCPJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1293396.png)

